(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol
CAS No.: 146650-65-9
Cat. No.: VC21161494
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146650-65-9 |
---|---|
Molecular Formula | C6H9ClN2O |
Molecular Weight | 160.6 g/mol |
IUPAC Name | (4-chloro-2-ethyl-1H-imidazol-5-yl)methanol |
Standard InChI | InChI=1S/C6H9ClN2O/c1-2-5-8-4(3-10)6(7)9-5/h10H,2-3H2,1H3,(H,8,9) |
Standard InChI Key | FFASZXPEKIZOQX-UHFFFAOYSA-N |
SMILES | CCC1=NC(=C(N1)CO)Cl |
Canonical SMILES | CCC1=NC(=C(N1)CO)Cl |
Introduction
Chemical Identity and Structure
Basic Information
(5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol is an organic compound belonging to the imidazole family of heterocyclic compounds. The compound is identified by the CAS Registry Number 146650-65-9, which serves as its unique chemical identifier in scientific databases and literature . Its molecular formula is C6H9ClN2O with a molecular weight of approximately 160.6 g/mol . The chemical structure consists of an imidazole ring system with a chlorine atom at position 5, an ethyl group at position 2, and a hydroxymethyl (methanol) group at position 4.
Structural Characteristics
The imidazole core of this compound contains two nitrogen atoms at positions 1 and 3 of the five-membered aromatic ring. The presence of the chlorine substituent at position 5 and the ethyl group at position 2 significantly influences the compound's physical and chemical properties. The hydroxymethyl group at position 4 contributes to the compound's polarity and potential hydrogen bonding capabilities, which may influence its solubility profile and reactivity patterns.
Structural Parameter | Value |
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Molecular Formula | C6H9ClN2O |
Molecular Weight | 160.6000 g/mol |
CAS Number | 146650-65-9 |
Functional Groups | Imidazole ring, Chlorine, Hydroxymethyl, Ethyl |
Hydrogen Bond Donors | 2 (N-H and O-H) |
Aromatic Rings | 1 (Imidazole) |
Physical and Chemical Properties
Chemical Reactivity
The compound's reactivity is influenced by several structural features:
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The imidazole ring, which is aromatic and can participate in typical aromatic substitution reactions
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The hydroxyl group, which can undergo typical alcohol reactions such as oxidation, esterification, and etherification
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The chlorine substituent, which can potentially be displaced in nucleophilic aromatic substitution reactions
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The N-H group in the imidazole ring, which can participate in acid-base reactions and hydrogen bonding
These reactive sites make the compound potentially useful in various synthetic pathways, particularly in the creation of more complex molecules for pharmaceutical or chemical research applications.
Applications and Uses
Laboratory and Research Applications
(5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol is primarily used in laboratory settings for chemical research purposes. The search results indicate that it serves as a laboratory chemical and is used in the manufacture of chemical compounds . Its structure suggests potential applications in:
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Synthetic chemistry as an intermediate or building block
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Development of biologically active compounds
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Structure-activity relationship studies in medicinal chemistry
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Reference standard for analytical chemistry
Related Compounds and Structural Analogs
Similar Imidazole Derivatives
Several structurally similar compounds appear in the search results, indicating a family of related imidazole derivatives with varying substituents :
Compound | CAS Number | Similarity Features |
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2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid | 149968-28-5 | Contains same chlorinated imidazole core but with butyl and carboxylic acid groups |
(2-Butyl-5-chloro-1H-imidazol-4-yl)methanol | 79047-41-9 | Contains butyl group rather than ethyl group |
5-Chloro-2-propyl-1H-imidazole-4-carbaldehyde | 124750-49-8 | Contains propyl group and aldehyde functionality |
5-Chloro-2-ethyl-1H-imidazole-4-carbaldehyde | 145824-12-0 | Contains same ethyl group but with aldehyde instead of methanol group |
Synthetic Relationships
The search results suggest potential synthetic relationships between these compounds. For instance, 5-Chloro-2-ethyl-1H-imidazole-4-carbaldehyde (CAS 145824-12-0) could potentially be reduced to form (5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol . Similarly, the butyl analog (2-Butyl-5-chloro-1H-imidazol-4-yl)methanol may share synthetic pathways with our compound of interest, differing only in the length of the alkyl chain.
Structure-Activity Relationships
The various substitution patterns among these related compounds suggest potential structure-activity relationship studies. The presence of different alkyl chains (ethyl, propyl, butyl) at position 2 and different functional groups (methanol, carbaldehyde, carboxylic acid) at position 4 could be examined to determine how these variations affect physical properties, reactivity, and potential biological activity.
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